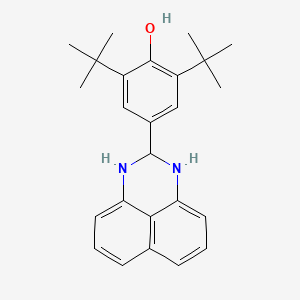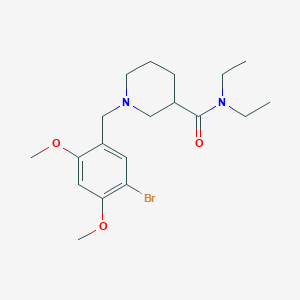![molecular formula C15H14BrClN2O2 B4971631 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide](/img/structure/B4971631.png)
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide, also known as BCTC, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as transient receptor potential (TRP) channel antagonists, which are known to play a crucial role in various physiological processes.
Mécanisme D'action
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide acts as a potent antagonist of the TRPV1 channel, which is known to play a crucial role in pain sensation and inflammation. It also inhibits the activity of the TRPA1 channel, which is involved in nociception and inflammation. 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been shown to block the influx of calcium ions into cells, which is necessary for the activation of these channels.
Biochemical and Physiological Effects
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been shown to have potent analgesic effects in animal models of neuropathic pain and inflammatory pain. It has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, it has been shown to have neuroprotective effects and potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has several advantages as a research tool, including its potent and selective antagonism of TRP channels, which allows for the investigation of their role in various physiological processes. However, 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide also has some limitations, including its poor solubility in aqueous solutions and potential off-target effects at high concentrations.
Orientations Futures
Future research on 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide could focus on investigating its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. In addition, further studies could be conducted to elucidate the molecular mechanisms underlying its effects on TRP channels and to develop more potent and selective TRP channel antagonists.
Méthodes De Synthèse
The synthesis of 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide involves the reaction of 5-bromo-2-chloronicotinamide with 4-chloro-2-methylphenol in the presence of a base such as sodium hydride. The resulting product is then treated with ethylene oxide to obtain the final compound.
Applications De Recherche Scientifique
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, cancer treatment, and neurological disorders. It has been shown to have potent analgesic effects in animal models of neuropathic pain and inflammatory pain. 5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide has also been shown to inhibit the growth of cancer cells and induce apoptosis in various cancer cell lines. In addition, it has been shown to have neuroprotective effects and potential applications in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrClN2O2/c1-10-6-13(17)2-3-14(10)21-5-4-19-15(20)11-7-12(16)9-18-8-11/h2-3,6-9H,4-5H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XENOWECTMHAHTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCCNC(=O)C2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]nicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}propanamide](/img/structure/B4971550.png)


![2-[(3-methoxyphenoxy)methyl]-N-[(3S)-2-oxo-3-azepanyl]-1,3-oxazole-4-carboxamide](/img/structure/B4971573.png)
![3-(5-bromo-2-hydroxyphenyl)-2-(4-chlorophenyl)-5-phenyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(3H,5H)-dione](/img/structure/B4971578.png)
![N-{[1-(2,3-dihydro-1H-inden-2-yl)-4-piperidinyl]methyl}-N-[3-(dimethylamino)propyl]-3-(2-pyrazinyl)propanamide](/img/structure/B4971583.png)
![1-{1-[3-(2-isoxazolidinyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B4971590.png)
![6-(5-chloro-2-ethoxybenzylidene)-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4971594.png)
![1-(4-chlorophenoxy)-3-[(4,6-dimethyl-2-pyrimidinyl)thio]-2-propanol](/img/structure/B4971619.png)
![N-3-isoxazolyl-3-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4971622.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyrazinylmethyl)amino]nicotinamide](/img/structure/B4971635.png)
![N-[2-(phenylthio)ethyl]-2-thiophenesulfonamide](/img/structure/B4971637.png)
![3,4-dimethyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4971642.png)
![methyl 4-{[({5-[(2-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}thio)acetyl]amino}benzoate](/img/structure/B4971649.png)